molecular formula C8H7Br2NO2 B13915898 Methyl 5-bromo-4-(bromomethyl)nicotinate

Methyl 5-bromo-4-(bromomethyl)nicotinate

Cat. No.: B13915898
M. Wt: 308.95 g/mol
InChI Key: QCJQJDDABCHQQV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-(bromomethyl)nicotinate (CAS 2092466-35-6) is a high-value brominated nicotinate ester serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound is a key building block in the structure-based design of novel aromatic aldehydes being investigated as potential therapeutic agents for sickle cell disease (SCD) . Researchers utilize this reagent to introduce functionalized nicotinate moieties into lead molecules aimed at increasing hemoglobin's affinity for oxygen (O2-dependent activity) and directly weakening the stability of deoxyHbS polymers (O2-independent activity) to inhibit red blood cell sickling . Furthermore, its structural features make it a versatile precursor in the synthesis of diverse heterocyclic compounds, including 3-thio-1,2,4-triazolyl pyridines, which have shown promising growth inhibition against Mycobacterium tuberculosis (Mtb) and are being explored as potential antitubercular agents . The molecule possesses two reactive bromine atoms, one on the pyridine ring and another on a methyl group, allowing for sequential and selective functionalization via cross-coupling and nucleophilic substitution reactions, respectively. The methyl ester group also provides a handle for further derivatization. Proper handling is essential; this compound is classified with the signal word "Danger" and hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . It is supplied for research purposes only and must be stored in an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 5-bromo-4-(bromomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-11-4-7(10)5(6)2-9/h3-4H,2H2,1H3

InChI Key

QCJQJDDABCHQQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-4-(bromomethyl)nicotinate can be synthesized through a bromination reaction. A typical method involves the bromination of methyl 5-bromo-4-methylpyridine-3-carboxylate using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions for about 15 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

    Palladium Catalysts: Used in coupling reactions.

Major Products:

    Substituted Nicotinates: Products formed by substitution reactions.

    Coupled Products: Products formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Methyl 5-bromo-4-(bromomethyl)nicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its ability to undergo various chemical modifications.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-(bromomethyl)nicotinate is primarily based on its ability to participate in chemical reactions that modify its structure. The bromine atoms in the compound make it reactive towards nucleophiles and catalysts, allowing it to form new bonds and create diverse chemical entities. These reactions can be harnessed to target specific molecular pathways in medicinal chemistry and other fields .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Halogen and Ester Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Positions) logP Key Properties/Notes
Methyl 5-bromo-4-(bromomethyl)nicotinate Not Provided C₈H₇Br₂NO₂ ~315.96 (calc) Br (5), BrCH₂ (4), COOMe (3) ~2.5* High bromine content; reactive sites at 4 and 5
Ethyl 5-bromo-4,6-dichloronicotinate 1192263-86-7 C₈H₆BrCl₂NO₂ 298.95 Br (5), Cl (4,6), COOEt (3) 3.4 Higher lipophilicity (Cl vs. BrCH₂)
Methyl 5-bromo-4-hydroxynicotinate 1175512-08-9 C₇H₆BrNO₃ 232.03 Br (5), OH (4), COOMe (3) 0.92 Polar due to -OH; lower stability vs. bromomethyl
Methyl 5-bromo-2-methoxynicotinate 122433-41-4 C₈H₈BrNO₃ 246.06 Br (5), OMe (2), COOMe (3) ~1.5* Methoxy group enhances electron density
5-Bromo-4-methylnicotinic acid 677702-58-8 C₇H₆BrNO₂ 216.04 Br (5), CH₃ (4), COOH (3) ~1.2* Carboxylic acid group increases acidity

*Estimated based on substituent contributions.

Key Observations:
  • Halogen Effects : Bromine at position 5 is common, but the 4-position substituent varies (e.g., bromomethyl, hydroxyl, chlorine). Bromomethyl groups (as in the target compound) increase molecular weight and reactivity compared to hydroxyl or methyl groups .
  • Ester vs. Acid : Methyl/ethyl esters (e.g., COOMe, COOEt) enhance lipophilicity compared to carboxylic acids (e.g., 5-bromo-4-methylnicotinic acid), influencing bioavailability and hydrolysis rates .
  • Positional Isomerism : Bromomethyl at position 4 (target compound) vs. 6 (e.g., Methyl 6-(bromomethyl)nicotinate) alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions .
Table 2: Hydrolysis Rates and Bioactivity Insights
Compound Hydrolysis Half-Life (HSA, pH 7.4) Notes
Methyl nicotinate >95 hours Slow hydrolysis due to small ester
2-Butoxyethyl nicotinate <15 minutes Rapid hydrolysis due to bulky ester
This compound Not Reported Predicted slower hydrolysis (stable ester + bromine)
Methyl 5-bromo-4-hydroxynicotinate N/A -OH may increase solubility but reduce stability
  • Biological Interactions : The esterase-like activity of human serum albumin toward nicotinate esters suggests that substituents altering steric bulk or electronic effects (e.g., bromomethyl vs. hydroxyl) will significantly influence metabolic stability .

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